Enhanced Antibacterial Inhibitor Potency via α,α-Difluorophosphonate Derivatives vs. Non-Fluorinated and Phosphate Analogs
Derivatives synthesized from diethyl 1,1-difluorobut-3-enylphosphonate (a close structural analog) demonstrate that α,α-difluorophosphonate-containing compounds exhibit substantially superior inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) compared to the clinical reference fosmidomycin, as well as corresponding phosphate and non-fluorinated phosphonate analogs [1]. This establishes the gem-difluoromethylene motif, which is central to the target compound's structure, as a critical determinant of enhanced potency [1].
| Evidence Dimension | Inhibitory potency (IC50) against E. coli DXR |
|---|---|
| Target Compound Data | Two α,α-difluorophosphonate derivatives exhibited IC50 values in the nanomolar (nM) range |
| Comparator Or Baseline | Fosmidomycin (reference compound); corresponding phosphate and non-fluorinated phosphonate analogs |
| Quantified Difference | Target compounds are 'much better than fosmidomycin'; the α,α-difluorophosphonate N-methylated analogue 10b is 280-fold more potent than its N-H analogue 10a (IC50 4600 nM) and significantly more active than non-fluorinated and phosphate counterparts |
| Conditions | In vitro enzyme inhibition assay on recombinant E. coli DXR |
Why This Matters
This data directly quantifies the superior potency achievable with the difluoromethylene phosphonate motif, validating the use of this compound as a building block for high-affinity inhibitors where phosphate and non-fluorinated analogs fail.
- [1] Dreneau, A.; Krebs, F. S.; Lièvremont, D.; Grosdemange-Billiard, C.; Tritsch, D.; Ngov, C.; Rohmer, M.; Munier, M. α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. Molecules 2021, 26 (16), 5111. View Source
